molecular formula C18H21FN2OS B11343334 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B11343334
M. Wt: 332.4 g/mol
InChI Key: QSKJSDBKKUEVGR-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of 2-fluorobenzoyl chloride with (6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine.

      Reaction Conditions: These reactions typically occur under anhydrous conditions, using organic solvents such as dichloromethane or tetrahydrofuran.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a building block in organic synthesis.

      Biology and Medicine: Its biological activity and potential as a drug lead are areas of interest. Further studies are needed to explore its pharmacological properties.

      Industry: Limited information exists on industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited research. understanding its interactions with biological targets and pathways is crucial for further exploration.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzothiazole derivatives share structural features, but this compound’s tert-butyl substitution and fluorine atom make it unique.

      Uniqueness: Its combination of functional groups sets it apart from related compounds.

    Properties

    Molecular Formula

    C18H21FN2OS

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

    InChI

    InChI=1S/C18H21FN2OS/c1-18(2,3)11-8-9-14-15(10-11)23-17(20-14)21-16(22)12-6-4-5-7-13(12)19/h4-7,11H,8-10H2,1-3H3,(H,20,21,22)

    InChI Key

    QSKJSDBKKUEVGR-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3F

    Origin of Product

    United States

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